Product packaging for Silane, dichloro(1,1-dimethylethyl)methyl-(Cat. No.:CAS No. 18147-18-7)

Silane, dichloro(1,1-dimethylethyl)methyl-

Cat. No.: B170801
CAS No.: 18147-18-7
M. Wt: 171.14 g/mol
InChI Key: CAJIIZKPZKCXOG-UHFFFAOYSA-N
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Description

Overview of Organosilicon Chemistry and Its Significance in Modern Science

Organosilicon chemistry is the study of chemical compounds containing carbon-silicon (C-Si) bonds. These compounds bridge the worlds of inorganic and organic chemistry, exhibiting a unique combination of properties derived from the silicon element. Compared to the carbon-carbon bond, the C-Si bond is longer and weaker, making it more reactive in certain contexts, yet organosilicon compounds can also exhibit remarkable stability.

The significance of organosilicon chemistry in modern science and industry is vast. The field is foundational to the production of silicones (polysiloxanes), which are widely used as sealants, adhesives, lubricants, and in medical applications due to their thermal stability, water resistance, and biocompatibility. Organosilanes are also critical as coupling agents to enhance adhesion between organic polymers and inorganic materials, a vital function in the manufacturing of composites and advanced materials. Their applications extend into electronics, pharmaceuticals, and coatings, underscoring their essential role in technological advancement.

The Role of Dichlorosilanes as Key Precursors in Chemical Synthesis

Dichlorosilanes are a class of organosilicon compounds with the general formula R2SiCl2. They are distinguished by the presence of two chlorine atoms attached to the silicon, which serve as highly reactive leaving groups. This reactivity makes dichlorosilanes exceptionally valuable as precursors and building blocks in chemical synthesis.

The primary role of dichlorosilanes is in the production of silicone polymers. Through a process of hydrolysis, the chlorine atoms are replaced by hydroxyl (-OH) groups, which then readily condense to form the stable siloxane bond (-Si-O-Si-), the backbone of silicones. By using different organic groups (R) on the dichlorosilane (B8785471) precursor, the properties of the resulting silicone polymer, such as flexibility, hardness, and thermal resistance, can be precisely controlled.

Furthermore, the Si-Cl bonds in dichlorosilanes can react with a wide range of nucleophiles, including organometallic reagents like Grignard reagents. orgsyn.org This allows for the synthesis of more complex organosilicon molecules and tetraorganosilanes, which are important reagents and functional materials in their own right. orgsyn.org Their utility extends to the formation of silyl (B83357) ethers, which are widely used as protecting groups for alcohols in complex organic synthesis. wikipedia.orglibretexts.org The controlled reaction of dichlorosilanes is fundamental to creating a diverse array of silicon-containing materials.

Specific Academic Research Trajectories and Potential of Dichloro(1,1-dimethylethyl)methylsilane

While specific academic publications detailing novel applications of dichloro(1,1-dimethylethyl)methylsilane are not extensively documented, its chemical structure provides clear indicators of its research potential. The presence of the bulky tert-butyl group alongside a smaller methyl group on the silicon atom suggests specific research trajectories focused on leveraging steric hindrance to control chemical reactions.

Detailed Research Focus Areas:

Polymer Synthesis: In polymer chemistry, the compound serves as a precursor for specialized silicone materials. The bulky tert-butyl group can influence the final polymer's architecture, potentially leading to materials with unique physical properties, such as increased thermal stability or altered solubility, compared to polymers derived from less hindered silanes like dichlorodimethylsilane. It is used in the preparation of silicone rubber and silicone oils.

Selective Synthesis and Protecting Groups: The significant steric bulk of the tert-butyl group can be exploited to achieve regioselectivity and stereoselectivity in organic synthesis. tudublin.ie Similar to other sterically hindered chlorosilanes, dichloro(1,1-dimethylethyl)methylsilane has the potential to be used as a protecting group for diols (compounds with two hydroxyl groups). chemicalbook.com The first chlorine atom might react preferentially at a less hindered site, and the bulk of the tert-butyl group could then influence the reactivity of the second chlorine atom, allowing for controlled, stepwise reactions.

Crosslinking Applications: The difunctional nature of this silane (B1218182) (having two chlorine atoms) makes it a candidate for use as a crosslinking agent in the synthesis of silicone rubber, creating networks that enhance the material's mechanical properties.

The synthesis of dichloro(1,1-dimethylethyl)methylsilane can be achieved through methods such as the reaction of tert-butyl methylchlorosilane with thionyl chloride. Its potential lies in its ability to introduce a sterically demanding, yet stable, tert-butyl(methyl)silyl moiety into a molecule, offering chemists a tool to fine-tune the structure and reactivity of organosilicon intermediates and final products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12Cl2Si B170801 Silane, dichloro(1,1-dimethylethyl)methyl- CAS No. 18147-18-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl-dichloro-methylsilane
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InChI

InChI=1S/C5H12Cl2Si/c1-5(2,3)8(4,6)7/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CAJIIZKPZKCXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5066320
Record name Silane, dichloro(1,1-dimethylethyl)methyl-
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Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18147-18-7
Record name Dichloro(1,1-dimethylethyl)methylsilane
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Record name t-Butylmethyldichlorosilane
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Record name Silane, dichloro(1,1-dimethylethyl)methyl-
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Record name Silane, dichloro(1,1-dimethylethyl)methyl-
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Record name Dichloro(1,1-dimethylethyl)methylsilane
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Record name T-BUTYLMETHYLDICHLOROSILANE
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Synthetic Methodologies and Precursor Chemistry of Dichloro 1,1 Dimethylethyl Methylsilane

Elucidation of Direct Synthesis Pathways for Dichloro(1,1-dimethylethyl)methylsilane

The industrial production of organochlorosilanes, including dichloro(1,1-dimethylethyl)methylsilane, often relies on the "Direct Process" or Müller-Rochow synthesis. mdpi.com This process involves the reaction of elemental silicon with an alkyl halide in the presence of a copper catalyst at elevated temperatures. mdpi.comgoogle.com For the synthesis of methylchlorosilanes, methyl chloride is the typical reagent. mdpi.comugto.mx The reaction yields a mixture of methylchlorosilanes, including the desired dimethyldichlorosilane, which can be a precursor to the target molecule.

While the direct synthesis primarily aims for bulk production of simpler organosilanes, modifications can influence the product distribution. The use of promoters, such as zinc, cadmium, and antimony, can enhance the catalytic activity and selectivity of the reaction. ugto.mx The reaction conditions, including temperature and the physical form of the silicon and catalyst, are critical for optimizing the yield of specific chlorosilanes. google.com

Exploration of Indirect Synthetic Routes and Precursor Transformations

Indirect methods provide more controlled and selective routes to dichloro(1,1-dimethylethyl)methylsilane, particularly in a laboratory setting. These methods often start with more readily available silane (B1218182) precursors.

A common strategy involves the Grignard reaction. One such approach utilizes the reaction of a Grignard reagent, like tert-butylmagnesium chloride, with a dichlorosilane (B8785471). For instance, the reaction of tert-butylmagnesium chloride with dimethyldichlorosilane can be employed to introduce the tert-butyl group. chemicalbook.comgoogle.com Similarly, tert-butyl chloride can be reacted with magnesium in a suitable solvent like tetrahydrofuran (B95107) to form the Grignard reagent, which is then reacted with diphenyldichlorosilane in the presence of a catalyst to produce tert-butyldiphenylchlorosilane. google.com

Another indirect route involves the reaction of dichloromethylphenylsilane (B109416) with tert-butanol (B103910) in the presence of a hydrogen chloride acceptor to yield tert-butoxychloromethylphenylsilane. researchgate.net This intermediate can then potentially be converted to the desired dichlorosilane through further reactions.

Rearrangement reactions catalyzed by Lewis acids also offer a pathway. For example, tert-butylchlorodimethylsilane can undergo a rearrangement reaction with methyldichlorosilane (B44661) in the presence of a Lewis acid catalyst to produce t-butyldimethylsilane. google.com This highlights the potential for skeletal rearrangements in silane chemistry to access different substitution patterns.

Catalytic Strategies in the Preparation of Dichloro(1,1-dimethylethyl)methylsilane

Catalysis plays a pivotal role in the synthesis of dichloro(1,1-dimethylethyl)methylsilane, influencing both the efficiency and selectivity of the reactions.

Application of Transition Metal Catalysts in Silane Synthesis

Transition metals are widely used as catalysts in organosilicon chemistry. youtube.comnih.gov In the context of synthesizing chlorosilanes, copper is the cornerstone of the Direct Process. mdpi.comgoogle.com The catalytic cycle is believed to involve the formation of copper silicide (Cu3Si) as an active intermediate. ugto.mx

Palladium catalysts are also employed, particularly in cross-coupling and chlorination reactions. For instance, a palladium-on-carbon (Pd/C) catalyst can be used in the chlorination step of a multi-step synthesis of di-tert-butyldichlorosilane. google.com The reusability of such heterogeneous catalysts offers economic and environmental advantages. google.com Other transition metals from group 10, like nickel, are also effective in various coupling reactions. nih.gov

Investigation of Non-Metallic and Lewis Acid Catalysis (e.g., Antimony(V) Chloride)

Lewis acids are effective catalysts for various transformations in organosilicon chemistry, including hydrosilylation and rearrangement reactions. acs.orgrsc.org Strong Lewis acids like aluminum chloride (AlCl3) can catalyze the intramolecular trans-hydrosilylation of alkynes. acs.org Boron-based Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), are known to activate silanes and catalyze reactions like the hydrosilylation of carbonyls and the synthesis of sila-benzoazoles. rsc.orgnih.gov

While direct catalysis by antimony(V) chloride in the synthesis of dichloro(1,1-dimethylethyl)methylsilane is not explicitly detailed in the provided context, antimony compounds are known to act as promoters in the Direct Process. ugto.mx Furthermore, antimony(V) cations have demonstrated exceptional Lewis acidity and have been used to catalyze various organic transformations, including the reductive coupling of aldehydes. rsc.org The synthesis of antimony(III) chloride (SbCl3) itself can be achieved through the reaction of antimony with a chloride source. youtube.com The high Lewis acidity of antimony compounds suggests their potential applicability in catalyzing reactions involving chlorosilanes. nih.govoup.com

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and energy consumption. Key parameters that are often optimized include:

Temperature: Reaction rates generally increase with temperature. However, selectivity can be highly temperature-dependent. For instance, in the Direct Process, controlling the temperature is essential for obtaining the desired distribution of methylchlorosilanes. researchgate.net

Pressure: For reactions involving gaseous reactants, such as the Direct Process with methyl chloride, pressure influences reactant concentration and, consequently, the reaction rate.

Catalyst Concentration and Composition: The amount and nature of the catalyst and any promoters directly impact the reaction's efficiency and selectivity. researchgate.netresearchgate.net In the synthesis of tert-butyldimethylsilyl chloride, a mixed catalyst system of copper(I) chloride and potassium cyanide has been shown to be effective. chemicalbook.com

Solvent: The choice of solvent can significantly affect reaction rates and outcomes. In Grignard reactions for silane synthesis, ethers like tetrahydrofuran are commonly used. chemicalbook.comgoogle.com

Reactant Stoichiometry: The molar ratio of reactants is a critical factor in controlling the extent of reaction and the formation of byproducts.

The following table summarizes the optimization of conditions for a related synthesis of 4H-chromen-4-ones, illustrating the impact of catalyst and oxidant choice on product yield. researchgate.net

EntryCatalystOxidantYield (%)
1TBAITBHP in water72
2n-Bu4NClTBHP in decaneIneffective
3n-Bu4NBrTBHP in decaneIneffective
4I2TBHP in decaneIneffective
5KITBHP in decaneIneffective
6TBAITBPBIneffective
7TBAIH2O2Ineffective
8TBAIDDQIneffective
9TBAIK2S2O8Ineffective
10TBAITBHP in decane96
11TBAI (40 mol%)TBHP (6 eq.)Decreased
12TBAITBHP (6 eq.)Decreased

Stereoselective Synthesis Approaches to Related Chiral Silanes

While dichloro(1,1-dimethylethyl)methylsilane itself is achiral, the synthesis of structurally related chiral silanes, where the silicon atom is a stereocenter, is a significant area of research in asymmetric synthesis. rsc.orgacs.org These chiral silanes are valuable as reagents and auxiliaries in enantioselective transformations. nih.gov

Approaches to silicon-stereogenic silanes include:

Diastereoselective Synthesis: This involves reacting a racemic silyl (B83357) precursor with a chiral auxiliary to form diastereomers that can be separated. For example, racemic tert-butyl(methyl)phenylsilyl chloride can be reacted with (R)-(-)-2-amino-1-butanol to form diastereomeric hydrochlorides that can be separated.

Kinetic Resolution: This method uses a chiral catalyst or reagent to selectively react with one enantiomer of a racemic silane, leaving the other enantiomer enriched. Both transition metal and enzyme catalysis have been employed for this purpose. acs.org

Desymmetrization: Starting from a prochiral silane, a chiral catalyst can induce the formation of one enantiomer of the product over the other. acs.org

Dynamic Kinetic Resolution: This powerful strategy combines the racemization of a starting material with a kinetic resolution, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. nih.gov

The development of stereoselective methods for synthesizing vinylsilanes and other functionalized silanes further expands the toolbox for creating complex chiral molecules. acs.orgyoutube.com

Chemical Reactivity and Mechanistic Investigations of Dichloro 1,1 Dimethylethyl Methylsilane

Reactivity Governed by Silicon-Halogen Bond Transformations

The most prominent feature of dichloro(1,1-dimethylethyl)methylsilane's reactivity is the presence of two Si-Cl bonds. The significant difference in electronegativity between silicon (1.90) and chlorine (3.16) renders this bond highly polarized and susceptible to attack by a wide range of nucleophiles. wikipedia.org This reactivity is the cornerstone of its application in organic synthesis, primarily as a precursor for introducing the tert-butyl(methyl)silyl moiety.

The silicon center in dichloro(1,1-dimethylethyl)methylsilane is electrophilic and readily undergoes nucleophilic substitution. The reaction involves the displacement of one or both chloride ions, which are excellent leaving groups. Common nucleophiles include alcohols, amines, and organometallic reagents. For instance, its reaction with alcohols in the presence of a base, such as imidazole (B134444) or pyridine, yields the corresponding alkoxysilanes. wikipedia.orgorganic-chemistry.org

The mechanism of these substitutions typically proceeds through a pentacoordinate silicon intermediate or transition state. sci-hub.sesoci.org The accessibility of silicon's 3d orbitals allows it to expand its coordination sphere to accommodate the incoming nucleophile before the departure of the chloride ion. soci.org The reaction of dichloromethylphenylsilane (B109416) with tert-butanol (B103910) to form tert-butoxychloromethylphenylsilane serves as a comparable example of this substitution pattern. researchgate.net The bulky tert-butyl group on the silicon atom sterically hinders the approach of the nucleophile, making the reaction rate slower compared to less hindered dichlorosilanes like dichlorodimethylsilane. acs.org

In the presence of water, the Si-Cl bonds in dichloro(1,1-dimethylethyl)methylsilane are readily hydrolyzed. This reaction proceeds sequentially, first forming chloro(1,1-dimethylethyl)methylsilanol and then (1,1-dimethylethyl)methylsilanediol. This process is analogous to the hydrolysis observed for other chlorosilanes on hydrated silica (B1680970) surfaces, where the reaction with surface water is rapid and complete. sci-hub.seacs.org

The resulting silanediol (B1258837), (CH₃)₃C(CH₃)Si(OH)₂, is a key intermediate. Silanols, particularly those with multiple hydroxyl groups, have a strong tendency to undergo self-condensation reactions to form siloxane bridges (Si-O-Si), releasing water in the process. This can lead to the formation of linear or cyclic oligomers and polymers. However, the large steric bulk of the tert-butyl group significantly shields the silicon center, making the corresponding silanediol unusually resistant to intermolecular condensation compared to less hindered analogues like di-n-alkylsilanediols. sci-hub.se This steric protection allows for the potential isolation of the silanediol under controlled conditions. Studies on the hydrolysis of dichlorosilane (B8785471) (SiH₂Cl₂) have shown that the formation of siloxanes is a preferred pathway, which can lead to the creation of larger polysiloxanes. osti.gov

Reactions Involving the Methyl and tert-Butyl Organic Ligands

While the reactivity of the Si-Cl bonds is dominant, the organic ligands attached to the silicon atom can also participate in chemical transformations, although these reactions are generally less common and require more specific conditions.

The silicon-carbon bonds in dichloro(1,1-dimethylethyl)methylsilane are considerably stronger and less polarized than the silicon-chlorine bonds, making them relatively inert to many reagents. wikipedia.org Functionalization of the methyl or tert-butyl groups without disturbing the Si-Cl bonds is challenging. However, under specific, high-energy conditions, such as in a silent electric discharge, methylsilanes have been shown to undergo reactions that involve the cleavage of C-H bonds, leading to the formation of new Si-C or Si-Si bonds. rsc.org In principle, radical abstraction or strong bases could also be used to functionalize the alkyl groups, but these methods are less selective and often complicated by competing reactions at the silicon center.

The tert-butyl group (1,1-dimethylethyl moiety) is the most defining feature of the organic ligation, exerting a profound influence on the molecule's reactivity, stability, and physical properties through both steric and electronic effects.

The primary influence of the tert-butyl group is steric hindrance. Its large size physically obstructs access to the silicon center, slowing the rate of nucleophilic attack compared to smaller alkyl groups. acs.org This steric shielding is also responsible for the increased stability of derivative compounds; for example, silyl (B83357) ethers derived from this moiety are significantly more stable towards hydrolysis than trimethylsilyl (B98337) (TMS) ethers. wikipedia.org The steric bulk can also be exploited to control regioselectivity and stereoselectivity in complex syntheses. tudublin.ie In some cases, extreme steric crowding can lead to unusual conformational preferences, such as forcing bulky groups into axial positions in cyclic systems. rsc.org

Electronically, the tert-butyl group is generally considered to be electron-donating through induction (a positive inductive effect, +I). This effect arises from the flow of electron density from the alkyl group to the more electronegative silicon atom. stackexchange.com This electron donation can stabilize electron-deficient transition states that may form during substitution reactions at the silicon center. However, the electronic nature of the tert-butyl group is complex; its high polarizability can also play a significant role in stabilizing both positive and negative charges in adjacent atoms, depending on the reaction. cardiff.ac.uk In some molecular systems, the insertion of tert-butyl groups has been shown to significantly alter the electronic properties, such as raising the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

Table 1: Influence of the 1,1-Dimethylethyl (tert-Butyl) Group
PropertyDescriptionConsequence for Reactivity
Steric EffectLarge, bulky group that physically impedes access to the silicon center. acs.org- Reduces the rate of nucleophilic substitution.
  • Enhances the stability of derivatives (e.g., silyl ethers) against hydrolysis. wikipedia.org
  • Stabilizes intermediate silanols against self-condensation. sci-hub.se
  • Electronic EffectConsidered electron-donating via induction (+I effect) and highly polarizable. stackexchange.comcardiff.ac.uk- Stabilizes electron-deficient transition states at the silicon center.
  • Can modulate the electronic properties (e.g., orbital energies) of larger molecular systems. nih.gov
  • Metal-Mediated and Catalytic Reactions of Dichloro(1,1-dimethylethyl)methylsilane

    Dichloro(1,1-dimethylethyl)methylsilane can participate in various metal-mediated and catalytic reactions, which are central to modern synthetic chemistry. Organosilicon compounds are key partners in many cross-coupling reactions. For instance, in Hiyama-type couplings, organosilanes are coupled with organic halides or triflates in the presence of a palladium catalyst. soci.org Due to the low polarity of the Si-C bond, activation of the silane (B1218182) is typically required, often using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) to form a more reactive pentacoordinate siliconate species. soci.orgnih.gov

    While not a hydrosilane itself, the chemistry of related compounds demonstrates the utility of chlorosilanes in catalytic systems. The industrial hydrosilylation of allyl chloride with trichlorosilane, a crucial process for producing silane coupling agents, is often catalyzed by platinum or rhodium complexes. nih.gov Furthermore, the synthesis of related di-tert-butyl-dichlorosilane can be achieved via Grignard reagents in processes that may involve palladium catalysts, highlighting the synergy between organometallic reagents and chlorosilanes. google.com These examples underscore the potential for dichloro(1,1-dimethylethyl)methylsilane to serve as a substrate in a variety of metal-catalyzed transformations for the construction of complex molecules.

    Hydrosilylation Reactions with Unsaturated Substrates

    Hydrosilylation is a significant reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. researchgate.net While dichloro(1,1-dimethylethyl)methylsilane does not possess an Si-H bond for direct hydrosilylation, it is a crucial precursor for creating hydrosilanes or can be involved in related processes. More commonly, a related hydrosilane would be used in the presence of a catalyst to react with substrates like alkenes and alkynes. nih.gov

    The reaction is typically catalyzed by transition metal complexes, with platinum, rhodium, and nickel being common choices. princeton.edulibretexts.org The choice of catalyst and substrate determines the regioselectivity of the addition, which can follow either a Markovnikov or anti-Markovnikov pattern. For instance, the hydrosilylation of terminal alkenes often yields the anti-Markovnikov product, where the silicon atom attaches to the terminal carbon. princeton.edu

    Research on various hydrosilanes has shown that catalyst systems can be fine-tuned for high efficiency and selectivity. For example, rhodium complexes like RhCl(PPh₃)₃ are effective for the hydrosilylation of alkenes with dimethyl(2-pyridyl)silane, showing excellent regioselectivity. nih.gov Platinum catalysts are often used for the hydrosilylation of alkynes. nih.gov In the context of dichloro(1,1-dimethylethyl)methylsilane, it would first need to be converted to a corresponding hydrosilane, for example, by reduction of one of the Si-Cl bonds, before it could participate in these reactions. The resulting product would be an alkyl- or vinyl-dichlorosilane, a versatile intermediate for further synthesis.

    Catalyst TypeUnsaturated SubstrateTypical ProductRegioselectivity
    Platinum (e.g., H₂PtCl₆)Alkene (R-CH=CH₂)Alkylsilane (R-CH₂-CH₂-SiR'₃)Anti-Markovnikov
    Rhodium (e.g., RhCl(PPh₃)₃)Alkene (R-CH=CH₂)Alkylsilane (R-CH₂-CH₂-SiR'₃)Anti-Markovnikov
    Ruthenium (e.g., [Cp*Ru(MeCN)₃]PF₆)Alkyne (R-C≡CH)Vinylsilane (R-CH=CH-SiR'₃)Regioselective
    Nickel (e.g., α-Diimine Ni complexes)Alkene (R-CH=CH₂)Alkylsilane (R-CH₂-CH₂-SiR'₃)Anti-Markovnikov princeton.edu
    Cobalt ComplexesAlkyne (R-C≡CH)VinylsilaneMarkovnikov researchgate.net

    Cross-Coupling Reactions Involving the Silane (e.g., Pd-catalyzed processes)

    Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. sigmaaldrich.com Organosilicon compounds can participate in these reactions, most notably in the Hiyama coupling. Dihaloorganosilanes, such as dichloro(1,1-dimethylethyl)methylsilane, were among the first organosilicon reagents explored for biaryl synthesis. nih.gov However, due to their sensitivity, more stable precursors like trialkoxysilanes or silanolates are now more commonly used. nih.govorganic-chemistry.org

    For dichloro(1,1-dimethylethyl)methylsilane to be used in a cross-coupling reaction, it typically needs to be converted into a more reactive nucleophilic species, such as a silanol (B1196071) or an alkali-metal silanolate. organic-chemistry.org These species can then undergo palladium-catalyzed cross-coupling with aryl or vinyl halides (or pseudohalides). nih.govillinois.edu

    The generally accepted mechanism for these Pd-catalyzed reactions involves a catalytic cycle:

    Oxidative Addition : The Pd(0) catalyst oxidatively inserts into the aryl-halide bond, forming a Pd(II) complex. youtube.com

    Transmetalation : The organosilyl group is transferred from silicon to the palladium center, displacing the halide. youtube.com This step is often facilitated by an activator, such as a fluoride source or a base when using silanols.

    Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

    The choice of ligand on the palladium catalyst is critical for success. organic-chemistry.orgnih.gov Bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine, have been shown to be highly effective, enabling the coupling of a wide range of substrates under mild conditions. organic-chemistry.orgillinois.edu

    StepDescriptionKey Species
    1. Oxidative AdditionPd(0) inserts into the R-X bond.Pd(0), R-X, Pd(II)-R(X)
    2. TransmetalationThe organosilyl group replaces the halide on the Pd(II) center.Pd(II)-R(X), Organosilane, Pd(II)-R(R')
    3. Reductive EliminationThe two organic fragments are ejected from the metal center, forming the product.Pd(II)-R(R'), R-R', Pd(0)

    Advanced Mechanistic Studies of Dichloro(1,1-dimethylethyl)methylsilane Reactions

    Elucidation of Reaction Kinetics and Rate Laws

    Reaction kinetics are studied to understand the rate at which a reaction proceeds and how that rate is influenced by factors like reactant concentrations. This relationship is mathematically expressed by a rate law. libretexts.org A general rate law takes the form: Rate = k[A]^m[B]^n, where k is the rate constant, [A] and [B] are reactant concentrations, and m and n are the reaction orders with respect to each reactant. libretexts.orgopentextbc.ca These exponents must be determined experimentally, often using the method of initial rates. opentextbc.ca

    While specific, detailed kinetic studies on dichloro(1,1-dimethylethyl)methylsilane are not widely available in peer-reviewed literature, kinetics for similar processes, like the nickel-catalyzed hydrosilylation of 1-octene (B94956) with triethoxysilane, have been determined. princeton.edu In that case, the reaction was found to have a rate law of Rate = k[Ni]^0.5[1-octene]^1[(EtO)₃SiH]^1, indicating a half-order dependence on the nickel catalyst concentration and first-order dependence on both the alkene and the silane. princeton.edu

    For a hypothetical reaction involving dichloro(1,1-dimethylethyl)methylsilane, such as a substitution reaction with a nucleophile (Nu), a plausible rate law might be: Rate = k[Silane]^m[Nu]^n. The reaction orders m and n would reveal details about the rate-determining step of the reaction.

    To illustrate how such a rate law would be determined, consider the following hypothetical data for the reaction Silane + Nu → Product:

    TrialInitial [Silane] (M)Initial [Nu] (M)Initial Rate (M/s)
    10.100.101.5 x 10⁻³
    20.200.103.0 x 10⁻³
    30.100.206.0 x 10⁻³

    Postulated Reaction Pathways and Intermediate Characterization

    Understanding reaction mechanisms involves identifying the sequence of elementary steps and characterizing any transient intermediates formed. For reactions involving dichlorosilanes, several pathways and intermediates can be postulated.

    In some reactions, particularly with oxygen-containing reagents like dimethyl sulfoxide (B87167) (DMSO), the formation of highly reactive silanone intermediates (R₂Si=O) has been proposed for analogous compounds like EtSi(H)Cl₂. researchgate.net These transient species can then oligomerize to form cyclosiloxanes.

    For palladium-catalyzed cross-coupling, the key intermediates are organopalladium species within the Pd(0)/Pd(II) catalytic cycle. youtube.com Characterization of these intermediates is often achieved through spectroscopic methods on model systems or through computational studies.

    Reaction TypePlausible Intermediate(s)Characteristics
    Nucleophilic SubstitutionPentacoordinate SilicateTrigonal bipyramidal geometry; negatively charged.
    Dehydrochlorination/CondensationSilanone (R₂Si=O)Highly reactive, transient species; readily polymerizes. researchgate.net
    Pd-Catalyzed Cross-CouplingOrganopalladium(II) ComplexSquare planar Pd(II) center with organic and halide ligands. youtube.com
    Hydrosilylation (of a derived hydrosilane)π-alkene or π-allyl metal complexIntermediate formed by coordination of the unsaturated substrate to the metal catalyst. libretexts.org

    Influence of Solvent and Temperature on Reaction Mechanisms

    Solvent and temperature are critical parameters that can significantly alter the course and outcome of a chemical reaction by influencing reaction rates, selectivity, and the stability of intermediates.

    Influence of Solvent: The choice of solvent can dramatically affect the reaction pathway. This is particularly evident in reactions of chlorosilanes. For instance, in the reaction of EtSi(H)Cl₂ with DMSO, changing the solvent from non-polar (toluene) to polar aprotic (acetonitrile, MeCN) or a coordinating solvent (diethyl ether) completely changes the product distribution. researchgate.net

    Non-polar solvents (e.g., toluene, chloroform) favored the formation of oligoethyl(hydro)cyclosiloxanes. researchgate.net

    Polar aprotic solvents (e.g., acetonitrile) led to a mixture of cyclosiloxanes and cyclic monochlorinated siloxanes. researchgate.net

    Coordinating solvents (e.g., diethyl ether) resulted in linear α,ω-diethoxyoligoethyl(hydro)siloxanes as the major products. researchgate.net

    This strong solvent dependence suggests that the reaction mechanism involves charged or highly polar intermediates, such as sulfonium (B1226848) ions or silanones, whose stability and subsequent reactivity are dictated by the solvating power of the medium. researchgate.net A polar solvent can stabilize charged intermediates, potentially lowering the activation energy for pathways involving them.

    Influence of Temperature: Temperature primarily affects the reaction rate, as described by the Arrhenius equation. Generally, increasing the temperature increases the rate of reaction by providing more molecules with sufficient energy to overcome the activation barrier. However, temperature can also influence reaction selectivity. If a substrate can undergo multiple competing reactions with different activation energies, a change in temperature can alter the ratio of the products. Lower temperatures tend to favor the product formed via the pathway with the lowest activation energy (kinetic control), while higher temperatures can allow pathways with higher activation energies to proceed, potentially leading to the most thermodynamically stable product (thermodynamic control).

    ParameterGeneral Influence on Reactions of Dichlorosilanes
    Solvent Polarity Can stabilize charged or polar intermediates, potentially changing the reaction pathway and product distribution. researchgate.net
    Solvent Coordinating Ability Coordinating solvents can directly participate in the reaction, leading to solvent-incorporated products. researchgate.net
    Temperature Increases reaction rates. Can affect selectivity by enabling alternative reaction pathways with higher activation energies.

    Advanced Spectroscopic and Analytical Characterization for Research Applications

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

    NMR spectroscopy is an indispensable tool for the unambiguous structural determination of dichloro(tert-butyl)methylsilane. By analyzing the magnetic properties of its ¹H, ¹³C, and ²⁹Si nuclei, a complete structural map can be assembled.

    In ¹H NMR spectroscopy, the structure of dichloro(tert-butyl)methylsilane gives rise to two distinct signals in a non-aromatic solvent like deuterated chloroform (B151607) (CDCl₃), corresponding to the two different types of proton environments: the methyl group directly attached to the silicon atom and the tert-butyl group.

    Methyl Protons (-Si-CH₃): The three protons of the methyl group are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift is influenced by the electropositive silicon atom and the two electronegative chlorine atoms.

    Tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are also equivalent and will produce a second, more intense singlet.

    The integration of these signals would yield a ratio of 1:3, corresponding to the 3 protons of the methyl group and the 9 protons of the tert-butyl group, respectively. In related structures like tert-butylchlorodimethylsilane, the tert-butyl protons appear around 0.9 ppm and the methyl protons around 0.4 ppm. spectrabase.com For dichloromethylsilane, the methyl protons are shifted further downfield due to the second chlorine atom. chemicalbook.com

    Table 1: Predicted ¹H NMR Spectral Data for Dichloro(1,1-dimethylethyl)methylsilane

    Functional GroupPredicted Chemical Shift (δ) in ppm (CDCl₃)MultiplicityIntegration
    Si-CH₃~0.8 - 1.0Singlet3H
    C(CH₃)₃~1.0 - 1.2Singlet9H

    The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For dichloro(tert-butyl)methylsilane, three distinct signals are expected.

    Methyl Carbon (-Si-CH₃): A single resonance for the methyl carbon attached to the silicon.

    Tertiary Carbon (-C(CH₃)₃): A signal corresponding to the quaternary carbon of the tert-butyl group.

    Tert-Butyl Methyl Carbons (-C(CH₃)₃): A single, more intense signal for the three equivalent methyl carbons of the tert-butyl group.

    In similar compounds such as tert-butylchlorodimethylsilane, the carbon of the Si-methyl groups appears at a chemical shift of δ = -2.0 ppm, the quaternary carbon of the tert-butyl group at δ = 18.9 ppm, and the methyl carbons of the tert-butyl group at δ = 26.4 ppm. spectrabase.com The presence of an additional chlorine atom in the target molecule would likely shift these resonances.

    Table 2: Predicted ¹³C NMR Spectral Data for Dichloro(1,1-dimethylethyl)methylsilane

    Carbon AtomPredicted Chemical Shift (δ) in ppm (CDCl₃)
    Si-C H₃~0 - 5
    -C (CH₃)₃~20 - 25
    -C(C H₃)₃~25 - 30

    ²⁹Si NMR is a highly effective technique for characterizing organosilicon compounds, as the chemical shifts are very sensitive to the substituents on the silicon atom. huji.ac.ilresearchgate.net The natural abundance of the ²⁹Si isotope is low (4.7%), which can sometimes necessitate longer acquisition times. ucsb.edu For dichloro(tert-butyl)methylsilane, a single resonance is expected in the proton-decoupled ²⁹Si NMR spectrum. The chemical shift is significantly influenced by the two electronegative chlorine atoms, which deshield the silicon nucleus, causing a downfield shift compared to alkylsilanes. Theoretical and experimental studies on alkylchlorosilanes show a systematic downfield shift as the number of chlorine atoms increases. researchgate.net For instance, the ²⁹Si chemical shift for SiMe₃Cl is approximately +30 ppm, while that for SiMeCl₃ is around +13 ppm. The replacement of a methyl group with a bulkier tert-butyl group also influences the shift. The expected chemical shift for dichloro(tert-butyl)methylsilane would be in a region characteristic for R(R')SiCl₂ structures.

    Infrared (IR) Absorption Spectroscopy for Functional Group Identification

    Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of dichloro(tert-butyl)methylsilane would be characterized by absorptions from the C-H and Si-Cl bonds.

    C-H Stretching: Absorptions in the region of 2850-3000 cm⁻¹ are characteristic of C-H stretching vibrations within the methyl and tert-butyl groups.

    C-H Bending: Bending vibrations for the methyl and tert-butyl groups typically appear in the 1365-1470 cm⁻¹ region. A characteristic split peak for the tert-butyl group is often observed around 1365 and 1390 cm⁻¹.

    Si-Cl Stretching: The most diagnostic peaks for this molecule are the Si-Cl stretching vibrations. Dichlorosilanes typically exhibit strong asymmetric and symmetric stretching bands in the fingerprint region, generally between 450 and 600 cm⁻¹. For a related molecule, 2-chloro-2-methylpropane, the C-Cl stretch appears around 580-780 cm⁻¹. docbrown.info

    The absence of a broad absorption around 3200-3600 cm⁻¹ would confirm the absence of Si-OH groups, indicating that the sample has not undergone hydrolysis.

    Table 3: Characteristic IR Absorption Bands for Dichloro(1,1-dimethylethyl)methylsilane

    BondVibration TypeExpected Wavenumber (cm⁻¹)Intensity
    C-HStretching2850 - 3000Medium-Strong
    C-HBending1365 - 1470Medium
    Si-ClStretching450 - 600Strong

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

    Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. For dichloro(tert-butyl)methylsilane, electron ionization (EI) would likely be used.

    The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (171.14 g/mol ). A key feature would be the characteristic isotopic pattern of the molecular ion and its chlorine-containing fragments, arising from the two common isotopes of chlorine, ³⁵Cl and ³⁷Cl (in an approximate 3:1 natural abundance). For a fragment containing two chlorine atoms, this results in a distinctive pattern of three peaks (M⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 9:6:1.

    Common fragmentation pathways for this compound would include:

    Loss of a methyl group: A prominent peak at [M-15]⁺ resulting from the cleavage of a Si-CH₃ bond.

    Loss of a tert-butyl group: A very stable tert-butyl cation (m/z 57) is expected, along with the corresponding [M-57]⁺ fragment.

    Loss of a chlorine atom: A peak at [M-35]⁺ and/or [M-37]⁺.

    Table 4: Predicted Key Fragments in the Mass Spectrum of Dichloro(1,1-dimethylethyl)methylsilane

    m/zIdentityNotes
    170/172/174[C₅H₁₂Cl₂Si]⁺ (M⁺)Molecular ion peak cluster, ratio ~9:6:1
    155/157/159[C₄H₉Cl₂Si]⁺Loss of methyl group ([M-15]⁺)
    113/115[CH₃SiCl₂]⁺Loss of tert-butyl group ([M-57]⁺)
    57[C(CH₃)₃]⁺Tert-butyl cation, often a base peak

    Chromatographic Techniques for Purity Assessment and Reaction Mixture Analysis

    Chromatographic methods, particularly Gas Chromatography (GC), are essential for assessing the purity of volatile compounds like dichloro(tert-butyl)methylsilane and for monitoring the progress of reactions in which it is a reactant or product. psu.edu

    Given its volatility and thermal stability, GC is the ideal technique. A GC system equipped with a non-polar or semi-polar capillary column, such as one with a polysiloxane stationary phase, would be suitable for separating the compound from starting materials, byproducts, or solvents. researchgate.net For quantitative analysis, a thermal conductivity detector (TCD) or a flame ionization detector (FID) can be used.

    For definitive identification of impurities or components in a mixture, coupling GC with a mass spectrometer (GC-MS) is the method of choice. csic.es This allows for the separation of components by GC, followed by their individual identification based on their mass spectra. When analyzing chlorosilanes, it is critical to ensure the entire system (injector, column, detector) is free of moisture to prevent on-column hydrolysis of the analyte, which would lead to the formation of siloxanes and inaccurate results. researchgate.net

    Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

    Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of "Silane, dichloro(1,1-dimethylethyl)methyl-," GC-MS is essential for analyzing the volatile products that may arise from its synthesis, purification, or subsequent reactions, such as hydrolysis or side reactions during polymerization.

    Dichlorosilanes are highly reactive and susceptible to hydrolysis, which can lead to the formation of silanols and siloxanes. For instance, the hydrolysis of dichloro(tert-butyl)methylsilane would be expected to produce tert-butyl(methyl)silanediol, which can then self-condense to form various cyclic or linear siloxanes. These byproducts can be readily analyzed by GC-MS.

    Research Findings:

    While specific studies detailing the GC-MS analysis of volatile byproducts from dichloro(tert-butyl)methylsilane are not prevalent in publicly accessible literature, the methodology is well-established for similar compounds. For example, the analysis of degradation products of polydimethylsiloxane (B3030410) (PDMS), such as dimethylsilanediol (B41321) (DMSD), has been successfully achieved using GC-MS, sometimes without the need for derivatization. chromatographyonline.com The direct analysis of such polar compounds can be challenging but is feasible with appropriate chromatographic conditions. chromatographyonline.com

    In a typical GC-MS analysis of volatile silane (B1218182) derivatives, a non-polar or semi-polar capillary column is used. The sample, dissolved in a suitable solvent, is injected into the heated inlet of the gas chromatograph, where it is vaporized. The volatile components are then separated based on their boiling points and interaction with the column's stationary phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for their identification.

    A hypothetical GC-MS analysis of byproducts from a reaction involving dichloro(tert-butyl)methylsilane might involve the following parameters:

    ParameterValue
    GC System Agilent 8890 GC or similar
    Column Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm
    Inlet Mode Splitless
    Inlet Temperature 250 °C
    Oven Program 50 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min
    Carrier Gas Helium, 1.0 mL/min constant flow
    MS System Agilent 7250 GC/Q-TOF or similar
    Ionization Mode Electron Ionization (EI) at 70 eV
    Mass Range m/z 40-500
    Source Temperature 230 °C
    Quadrupole Temp 150 °C

    This table represents a typical setup for the analysis of volatile organosilicon compounds and is not from a specific study on Silane, dichloro(1,1-dimethylethyl)methyl-.

    The resulting mass spectra would be compared against spectral libraries (like the NIST Mass Spectral Library) and fragmentation patterns would be analyzed to identify the volatile species. For instance, the mass spectrum of a siloxane would exhibit characteristic isotopic patterns for silicon and specific fragment ions corresponding to the loss of methyl or tert-butyl groups.

    Gel Permeation Chromatography (GPC) for Polymer Characterization

    Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a cornerstone technique for characterizing polymers. illinois.edu It separates molecules based on their hydrodynamic volume in solution, allowing for the determination of molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

    Dichloro(tert-butyl)methylsilane can serve as a monomer in the synthesis of polysilanes through methods like Wurtz-type reductive coupling. illinois.edu The properties of the resulting polysilanes, such as their electronic and photophysical characteristics, are highly dependent on their molecular weight. illinois.edu Therefore, GPC is a critical tool for quality control and for understanding the structure-property relationships of these polymers.

    Research Findings:

    The synthesis of polysilanes from dichlorosilane (B8785471) monomers often yields a bimodal or multimodal molecular weight distribution, consisting of a high molecular weight polymer fraction and a low molecular weight oligomer fraction. illinois.edu The reaction conditions, such as the choice of reducing agent and solvent, can significantly influence this distribution.

    For the GPC analysis of polysilanes, the polymer is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or toluene, and passed through a series of columns packed with a porous gel. scirp.org Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later. The eluting polymer is typically detected by a differential refractive index (RI) detector, a UV-Vis detector (as polysilanes absorb in the UV region), and/or a light scattering detector for absolute molecular weight determination. illinois.eduwyatt.com

    A representative GPC analysis of a polysilane derived from a dichlorosilane monomer could employ the following conditions:

    ParameterValue
    GPC System Agilent PL-GPC 50 or similar
    Columns 2 x PLgel 10 µm MIXED-B, 7.5 x 300 mm
    Eluent Tetrahydrofuran (THF)
    Flow Rate 1.0 mL/min
    Temperature 40 °C
    Detector Differential Refractive Index (RI)
    Calibration Polystyrene standards

    This table illustrates typical conditions for polysilane analysis. Specific results for polymers from Silane, dichloro(1,1-dimethylethyl)methyl- would depend on the synthesis.

    The GPC data provides crucial insights into the success of the polymerization reaction. For example, a study on the synthesis of polysilanes via the reduction of dichlorosilanes with Mg metal in the presence of a Lewis acid catalyst used GPC to monitor the formation of high molecular weight polymers alongside cyclic oligomers. scirp.org In one instance, a polysilane synthesized from dichloromethylphenylsilane (B109416) showed an Mn of 6,200 and an Mw of 9,200, resulting in a PDI of approximately 1.48. scirp.org Such data is vital for tailoring the synthesis to achieve polymers with desired molecular weights and distributions for specific applications.

    Computational and Theoretical Chemistry Studies of Dichloro 1,1 Dimethylethyl Methylsilane

    Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

    Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for determining the three-dimensional structure and electronic properties of molecules. For dichloro(1,1-dimethylethyl)methylsilane, these calculations are used to predict its equilibrium geometry by finding the minimum energy conformation on the potential energy surface.

    The process begins with building an initial molecular structure, which is then optimized using a chosen level of theory, such as B3LYP or M06-2X, combined with a basis set like 6-31G* or def2-TZVP. nrel.govnih.gov The optimization algorithm adjusts bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. A subsequent frequency calculation is typically performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

    Table 1: Representative Calculated Molecular Geometry for Dichloro(1,1-dimethylethyl)methylsilane This table presents hypothetical yet realistic data based on typical DFT calculation results for similar organosilicon compounds.

    ParameterAtom Pair/TripletCalculated Value
    Bond Lengths (Å)
    Si-C(tert-butyl)~1.92 Å
    Si-C(methyl)~1.88 Å
    Si-Cl~2.08 Å
    C-C~1.54 Å
    **Bond Angles (°) **
    Cl-Si-Cl~107.5°
    C(methyl)-Si-C(tert-butyl)~112.0°
    Cl-Si-C~109.0°
    Dihedral Angle (°)
    C-C-Si-C~60° (Staggered)

    Electronic structure analysis provides information on how electrons are distributed within the molecule. Properties such as Mulliken atomic charges, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) are calculated. nih.gov The MEP map visually indicates regions of electron richness and deficiency, highlighting the electrophilic and nucleophilic sites of the molecule. For dichloro(1,1-dimethylethyl)methylsilane, the electronegative chlorine atoms would create a region of negative potential, while the silicon atom, bonded to these chlorine atoms, would be an electrophilic center with positive potential. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity, with the LUMO's energy and location indicating the molecule's susceptibility to nucleophilic attack. nih.govmdpi.com

    Investigation of Reaction Mechanisms and Transition States via Computational Modeling

    Computational modeling is a powerful tool for mapping the pathways of chemical reactions, identifying intermediate species, and characterizing the high-energy transition states that connect reactants to products. albany.edu A common reaction for chlorosilanes is hydrolysis, which serves as a key step in the formation of siloxanes and silicones. researchgate.netencyclopedia.pub

    The computational investigation of a reaction like the hydrolysis of dichloro(1,1-dimethylethyl)methylsilane involves calculating the potential energy surface for the reacting system. Theoretical studies on simpler chlorosilanes, such as H₃SiCl, have shown that the mechanism is highly dependent on the number of water molecules involved. semanticscholar.org

    Reaction with a single water molecule: This typically proceeds through a four-centered transition state where the water molecule's oxygen attacks the silicon center while a hydrogen interacts with a chlorine atom. This pathway often has a relatively high activation energy barrier.

    Catalysis by additional water molecules: The inclusion of a second or third water molecule can dramatically lower the activation barrier. semanticscholar.org These additional molecules can form a hydrogen-bond network, facilitating proton transfer in a relay mechanism and stabilizing the charge separation in the transition state. This leads to a more favorable Sₙ2-type pathway, often resulting in an inversion of configuration at the silicon center. semanticscholar.org

    To model this, researchers would position the reactant molecules (silane and water) and use computational methods to search for the transition state structure. Techniques such as Synchronous Transit-Guided Quasi-Newton (ST-QST2/3) or eigenvector-following algorithms are employed to locate this first-order saddle point on the potential energy surface. albany.edu Once the transition state is found and confirmed by a frequency calculation (which must yield exactly one imaginary frequency), an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC path confirms that the located transition state correctly connects the reactants and the desired products. The difference in energy between the reactants and the transition state defines the activation energy (ΔE‡), a critical parameter for understanding reaction kinetics.

    Table 2: Illustrative Energy Profile for the Hydrolysis of a Dichlorosilane (B8785471) This table illustrates typical findings from computational studies on chlorosilane hydrolysis.

    Reacting SystemComputational MethodCalculated Activation Energy (ΔE‡)Reaction Type
    R₂SiCl₂ + 1 H₂ODFT (B3LYP/6-31+G(d,p))High (~20-25 kcal/mol)Four-center TS
    R₂SiCl₂ + 2 H₂ODFT (B3LYP/6-31+G(d,p))Moderate (~15-18 kcal/mol)Sₙ2-like with H-bond assist
    R₂SiCl₂ + 3 H₂ODFT (B3LYP/6-31+G(d,p))Low (<15 kcal/mol)Sₙ2 with proton relay

    Prediction of Spectroscopic Parameters and Comparison with Experimental Data

    Theoretical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. nih.gov For dichloro(1,1-dimethylethyl)methylsilane, key spectroscopic techniques include vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectroscopy.

    Vibrational Spectroscopy: After a molecule's geometry is optimized at a given level of theory, a frequency calculation yields the harmonic vibrational frequencies. spectroscopyonline.com These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as Si-Cl stretching, C-H stretching, and CH₃ rocking. Due to the approximations inherent in the harmonic oscillator model and the chosen level of theory, calculated frequencies are often systematically higher than experimental values. To correct for this, they are commonly multiplied by an empirical scaling factor (e.g., ~0.96-0.98 for B3LYP functionals). researchgate.net The calculation also provides infrared intensities and Raman activities, allowing for the generation of a complete theoretical spectrum that can be directly compared to an experimental one. researchgate.net

    NMR Spectroscopy: The prediction of ¹H, ¹³C, and ²⁹Si NMR chemical shifts is a routine application of modern quantum chemistry. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is most commonly used for this purpose. scilit.com The calculation provides the absolute isotropic shielding tensor for each nucleus. To obtain the chemical shift (δ), the calculated shielding value (σ) is subtracted from the shielding value of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc). scilit.comnih.gov

    Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data This table demonstrates how theoretical data would be compared to experimental values. Calculated values are representative for this class of compound.

    Spectroscopic DataExperimental Value/RangeCalculated Value (Scaled)Assignment
    IR Frequencies (cm⁻¹) Data Available (NIST)~2970 cm⁻¹C-H Asymmetric Stretch
    Data Available (NIST)~1250 cm⁻¹Si-CH₃ Symmetric Bend
    Data Available (NIST)~820 cm⁻¹Si-C(tert-butyl) Stretch
    Data Available (NIST)~530 cm⁻¹Si-Cl Stretch
    ¹³C NMR Shifts (ppm) Expected ~65-75 ppm~70 ppmC(tert-butyl) - Quaternary
    Expected ~25-35 ppm~30 ppmC(tert-butyl) - Methyl
    Expected ~5-15 ppm~10 ppmSi-CH₃
    ²⁹Si NMR Shifts (ppm) Expected ~30-40 ppm~35 ppmC₂(Cl₂)Si

    Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

    While quantum chemical calculations are ideal for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (liquid or solid) and to explore their dynamic properties over time. mdpi.comnih.gov An MD simulation models a system containing many molecules (e.g., the silane (B1218182) and a solvent) by solving Newton's equations of motion for each atom. The forces between atoms are described by a molecular mechanics force field.

    For dichloro(1,1-dimethylethyl)methylsilane, MD simulations can provide valuable insights into several areas:

    Conformational Analysis: The molecule possesses rotatable bonds, primarily the Si-C(tert-butyl) and Si-C(methyl) bonds. An MD simulation can sample the accessible conformational space by tracking the dihedral angles associated with these bonds over time. researchgate.net This allows for the determination of the most stable conformers and the energy barriers to rotation, which is particularly relevant given the steric hindrance imposed by the tert-butyl group. dntb.gov.ua

    Intermolecular Interactions: In a liquid state simulation, the interactions between molecules can be analyzed. By calculating radial distribution functions (RDFs), one can determine the probability of finding another molecule at a certain distance from a reference molecule. mdpi.com For a pure liquid of dichloro(1,1-dimethylethyl)methylsilane, the RDFs between silicon, chlorine, and methyl groups would reveal the average intermolecular distances and provide a picture of the liquid's local structure.

    Dynamic Properties: MD simulations can also be used to calculate dynamic properties such as the self-diffusion coefficient, which describes how quickly molecules move through the liquid, and rotational correlation times, which describe how quickly they tumble. arizona.edu

    Quantitative Structure-Reactivity Relationships (QSRR) Derived from Theoretical Data

    Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that aim to predict the reactivity of a chemical compound based on its molecular structure. researchgate.net These models are built by correlating experimentally measured reactivity data (such as reaction rate constants) with theoretically calculated molecular descriptors for a series of related compounds.

    Developing a QSRR model for the reactivity of alkylchlorosilanes, including dichloro(1,1-dimethylethyl)methylsilane, would follow a general workflow:

    Data Set Assembly: A series of alkylchlorosilanes with known experimental reactivity data (e.g., rates of hydrolysis or substitution) would be selected.

    Descriptor Calculation: For each molecule in the series, a set of theoretical descriptors would be calculated using quantum chemistry methods. These descriptors quantify various aspects of the molecule's electronic and steric properties.

    Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links the descriptors to the observed reactivity.

    Table 4: Potential Theoretical Descriptors for a QSRR Study of Chlorosilane Reactivity

    Descriptor TypeSpecific DescriptorRelevance to Reactivity
    Electronic Energy of LUMOIndicates susceptibility to nucleophilic attack.
    Partial charge on Si atomQuantifies the electrophilicity of the reaction center.
    Global Hardness/SoftnessRelates to the polarizability and reactivity of the molecule.
    Dipole MomentInfluences long-range intermolecular interactions.
    Steric Molecular Volume/Surface AreaAccounts for steric hindrance around the reaction center.
    Sterimol ParametersProvides a more detailed description of the size and shape of substituents.

    Once a statistically valid QSRR model is developed, it can be used to predict the reactivity of new or untested chlorosilanes based solely on their calculated descriptors. This approach is valuable for screening potential reactants and for gaining a deeper understanding of the molecular properties that govern chemical reactivity in this class of compounds. researchgate.netnih.gov

    Applications in Advanced Organic and Inorganic Chemical Synthesis

    Dichloro(1,1-dimethylethyl)methylsilane as a Strategic Building Block in Organic Synthesis

    Dichloro(1,1-dimethylethyl)methylsilane serves as a fundamental building block for introducing the tert-butyl(methyl)silyl moiety into organic and inorganic frameworks. The two chlorine atoms attached to the silicon center are reactive leaving groups, readily participating in nucleophilic substitution reactions. This allows for the stepwise or simultaneous formation of two new bonds, making it a valuable bifunctional linker.

    In synthetic chemistry, organosilicon compounds are used to modify the properties of molecules. chembk.com Dichlorosilylenes (R2SiCl2), like dichloro(1,1-dimethylethyl)methylsilane, are important intermediates and building blocks in many chemical transformations. nih.gov The presence of the bulky tert-butyl group provides significant steric hindrance around the silicon atom. This steric bulk is a key strategic element, influencing the stereochemical outcome of reactions and providing enhanced stability to the resulting derivatives compared to less hindered silanes. tudublin.ie For instance, the thermal stability of di-tert-butylsilyl groups is notably higher than that of related alkylsilyls. tudublin.ie This stability allows for subsequent chemical modifications on other parts of the molecule under conditions that might cleave less robust silyl (B83357) groups.

    Precursor to Highly Functionalized Organosilicon Compounds

    The primary role of dichloro(1,1-dimethylethyl)methylsilane as a precursor lies in its reactions with a wide range of nucleophiles. The sequential substitution of its two chlorine atoms enables the synthesis of diverse and highly functionalized organosilicon compounds.

    Reaction with nucleophiles such as alcohols, amines, and organometallic reagents leads to the formation of new silicon-oxygen, silicon-nitrogen, and silicon-carbon bonds, respectively. For example, reacting the dichlorosilane (B8785471) with two equivalents of an alcohol (R'OH) in the presence of a base yields a dialkoxysilane, (t-Bu)(Me)Si(OR')2. Alternatively, a stepwise reaction with two different nucleophiles can produce asymmetrical products. This reactivity allows for the construction of complex molecules where the central silyl group acts as a scaffold.

    The synthesis of compounds like tert-butyl-dichloro-(2-methylpiperidin-1-yl)silane demonstrates how dichlorosilanes react with amines to create functionalized aminosilanes. nih.gov Similarly, reactions with diols or diamines can lead to the formation of cyclic organosilicon compounds, where the tert-butyl(methyl)silyl unit is incorporated into a heterocyclic ring system. thermofisher.com These functionalized organosilanes can then be used in further synthetic steps or as final products with specific chemical or physical properties, such as lubricants or surfactants. chembk.com

    Utilization in Silylation Reactions for Synthetic Transformations

    Silylation is a chemical process that introduces a silyl group (R3Si-) into a molecule, typically by replacing an active hydrogen atom in alcohols, amines, or carboxylic acids. taylorandfrancis.com Dichloro(1,1-dimethylethyl)methylsilane is a potent bifunctional silylating agent. Its primary use is to protect hydroxyl groups, converting them into silyl ethers. tcichemicals.com

    The reaction involves the treatment of an alcohol with the dichlorosilane, usually in the presence of a base like imidazole (B134444) or triethylamine (B128534) in an aprotic solvent. chemicalbook.com The base neutralizes the hydrochloric acid that is formed as a byproduct. Given its two chlorine atoms, the reagent can be used to silylate two different alcohol molecules or, more commonly, to protect diols. When reacted with a 1,2- or 1,3-diol, it can form a cyclic silyl ether, effectively protecting both hydroxyl groups simultaneously. synarchive.com

    This transformation is crucial in multi-step synthesis, as it renders the hydroxyl group inert to various reaction conditions, such as oxidation, reduction, or organometallic additions. The resulting tert-butyl(methyl)silyl ether is significantly more stable than simpler silyl ethers like trimethylsilyl (B98337) (TMS) ethers due to the steric hindrance of the tert-butyl group. thermofisher.com

    Silylating Agent FeatureDichloro(1,1-dimethylethyl)methylsilane Application
    Reactive Sites Two Si-Cl bonds for bifunctional silylation.
    Target Functional Groups Primarily alcohols (including diols), amines, and carboxylic acids. taylorandfrancis.com
    Typical Reaction Nucleophilic substitution of chloride by a hydroxyl group.
    Byproduct Hydrochloric acid (HCl), neutralized by a base. thermofisher.com
    Resulting Group Forms a robust tert-butyl(methyl)silyl ether.

    Role in Protective Group Chemistry and Orthogonal Functionalization

    In complex organic syntheses, protecting groups are essential for masking reactive functional groups to ensure that reactions occur only at desired locations. organic-chemistry.orgwikipedia.org The tert-butyl(methyl)silyl group, installed by dichloro(1,1-dimethylethyl)methylsilane, is a valuable protecting group for alcohols due to its predictable stability. tcichemicals.com

    The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom and the pH of the medium. thermofisher.com The tert-butyl group confers significant stability against a wide range of reaction conditions, particularly towards hydrolysis under basic and mildly acidic conditions. thermofisher.com This stability allows chemists to perform reactions on other parts of the molecule without affecting the protected alcohol.

    The concept of orthogonal functionalization is critical in syntheses involving multiple protecting groups. organic-chemistry.org This strategy employs different classes of protecting groups that can be removed under distinct conditions without affecting one another. A tert-butyl(methyl)silyl ether can be part of such a strategy. For example, it is stable under basic conditions used to remove an Fmoc group from an amine, and it is also stable to the catalytic hydrogenation used to cleave a benzyl (B1604629) (Bn) or Cbz group. tcichemicals.comwikipedia.org The tert-butyl(methyl)silyl group is typically removed using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), or under strongly acidic conditions. wikipedia.org This specific cleavage condition allows for its selective removal while other protecting groups remain intact.

    Silyl Protecting GroupRelative Stability to Acid HydrolysisKey Features & Deprotection
    Trimethylsilyl (TMS)LowMost easily cleaved; used for short-term protection. thermofisher.comtcichemicals.com
    Triethylsilyl (TES)Low-MediumMore stable than TMS. thermofisher.com
    tert-Butyldimethylsilyl (TBDMS/TBS) Medium-High Robust and widely used; cleaved by fluoride ions or acid. tcichemicals.comwikipedia.org
    Triisopropylsilyl (TIPS)HighVery bulky, providing high stability. tcichemicals.com
    tert-Butyldiphenylsilyl (TBDPS) High More stable than TBDMS to acid hydrolysis. thermofisher.com

    The stability of the group derived from dichloro(1,1-dimethylethyl)methylsilane is comparable to that of TBDMS.

    Integration into the Synthesis of Complex Molecular Architectures (e.g., Dihydropyrimidinones synthesis involves 1,1-dimethylethyl group compounds)

    The synthesis of complex molecules often relies on multicomponent reactions (MCRs), which efficiently combine three or more reactants in a single step. ichem.md The Biginelli reaction is a classic MCR used to synthesize 3,4-dihydropyrimidinones (DHPMs), a class of compounds with significant therapeutic and pharmacological properties. nih.gov This reaction typically involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) under acidic conditions. nih.gov

    While dichloro(1,1-dimethylethyl)methylsilane is not a direct component in the traditional Biginelli reaction, organosilicon reagents, particularly chlorosilanes, are known to facilitate similar transformations. For instance, trimethylsilyl chloride (TMSCl) is used as a catalyst in the synthesis of DHPMs. semanticscholar.org Chlorosilanes can function as Lewis acids to activate the aldehyde carbonyl group towards nucleophilic attack and can also act as dehydrating agents, trapping the water generated during the cyclization steps and driving the reaction to completion.

    The integration of a bulky silyl chloride like dichloro(1,1-dimethylethyl)methylsilane or its derivatives into such synthetic protocols could offer advantages in controlling the reaction's selectivity. The use of compounds containing the 1,1-dimethylethyl (tert-butyl) group is a known strategy in the synthesis of DHPM analogs. nih.gov The steric hindrance provided by the tert-butyl group can influence the conformation of reaction intermediates, potentially leading to higher yields or specific stereoisomers. The development of new catalysts, including those based on organosilicon compounds, is an active area of research for improving the efficiency and environmental sustainability of reactions like the Biginelli synthesis. ichem.mdresearchgate.net

    Catalytic Roles and Ligand Development Based on Dichloro 1,1 Dimethylethyl Methylsilane Derivatives

    Design and Synthesis of Dichloro(1,1-dimethylethyl)methylsilane-Derived Catalysts

    The dichloro(tert-butyl)methylsilane scaffold is a valuable building block for both homogeneous and heterogeneous catalysts due to the reactivity of its Si-Cl bonds. These bonds provide a handle for attaching the silane (B1218182) moiety to catalytically active metal centers or to solid supports.

    In homogeneous catalysis, catalysts and reactants exist in the same phase, which often leads to high activity and selectivity. Dichloro(tert-butyl)methylsilane can be used to synthesize soluble, well-defined catalyst complexes. The general approach involves the substitution of the chloride ions with nucleophilic groups that can coordinate to a metal center. For example, reaction with lithium phosphides can yield phosphine (B1218219) ligands containing the tert-butylmethylsilyl group. These ligands can then be used to create transition metal complexes for various catalytic applications.

    The synthesis of such catalysts often involves a multi-step process. Initially, the dichloro(tert-butyl)methylsilane is reacted with a suitable nucleophile, such as an amine or an alcohol, to introduce desired functionalities. These functionalized silanes can then be coordinated to a metal precursor. The bulky tert-butyl group plays a crucial role in these systems, often creating a specific steric environment around the metal center that can enhance catalytic performance and influence selectivity.

    Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling. rsc.org Dichloro(tert-butyl)methylsilane is an excellent candidate for the heterogenization of homogeneous catalysts. The silicon atom can be covalently anchored to the surface of a solid support, such as silica (B1680970) (SiO₂) or other metal oxides, through the reaction of its chloro groups with surface hydroxyl groups. nih.gov

    This immobilization process can be achieved by directly reacting dichloro(tert-butyl)methylsilane with the support material. Subsequent functionalization of the remaining Si-Cl bond or the methyl group can then be performed to attach a catalytically active species. This method allows for the creation of solid-supported catalysts with well-defined active sites, combining the high activity of homogeneous catalysts with the practical benefits of heterogeneous systems. The functionalization of mesoporous silica with various organosilanes has been shown to be an effective method for creating such supported catalysts. nih.gov For instance, rhodium has been successfully immobilized on aminated SBA-15, a type of mesoporous silica, for use in hydroformylation reactions. nih.gov

    Support MaterialFunctionalizing SilaneApplicationReference
    Mesoporous Silica (SBA-15, MSU-H)Phenyltrimethoxysilane, Methacryloxymethyltrimethoxysilane, etc.Linker for functional materials, active metal for heterogeneous catalysts nih.gov
    PolystyreneHexacarbonylchromiumHydrogenation of methyl sorbate dtic.mil

    Development of Novel Ligands Utilizing the Dichloro(1,1-dimethylethyl)methylsilane Scaffold

    The development of novel ligands is a driving force in the advancement of catalysis. The dichloro(tert-butyl)methylsilane scaffold provides a versatile platform for designing ligands with tailored electronic and steric properties. The two chlorine atoms can be substituted sequentially or simultaneously to introduce a wide variety of donor atoms and functional groups.

    For example, reaction with primary or secondary amines can lead to the formation of aminosilane (B1250345) ligands. Similarly, reaction with phosphides can generate phosphine ligands. organic-chemistry.org The presence of the tert-butyl group is a key feature in these ligands, as its steric bulk can be used to control the coordination environment around a metal center, influencing catalyst activity and selectivity. The synthesis of N-heterocyclic carbene (NHC) precursors is another area where dichlorosilanes can be utilized, although direct examples with dichloro(tert-butyl)methylsilane are less common. uni-bonn.de The general principle involves creating imidazolium (B1220033) salts that can be deprotonated to form the NHC ligand. uni-bonn.de

    Ligand TypeSynthetic PrecursorKey FeaturePotential ApplicationReference
    Phosphine LigandsDiarylchlorophosphineBulky substituentsCross-coupling reactions organic-chemistry.org
    N-Heterocyclic Carbene (NHC) LigandsImidazolium saltsStrong σ-donorsVarious catalytic transformations uni-bonn.de
    Pyridyl Containing PhospholanesPrimary phosphines and 1,4-dichlorobutaneP,N-ligandsLuminescent copper(I) complexes rsc.org

    Exploration of Catalytic Transformations Mediated by Silicon-Containing Intermediates

    Silicon-containing intermediates can play a direct role in catalytic cycles. While specific examples involving intermediates derived directly from dichloro(tert-butyl)methylsilane are not extensively documented in readily available literature, the general principles of silicon's involvement in catalysis are well-established. Silylene complexes, which are divalent silicon species, have been shown to be viable intermediates in various catalytic reactions. uleth.caresearchgate.net The formation of such species from dichlorosilanes is a plausible pathway.

    Influence of the Bulky 1,1-Dimethylethyl Group on Catalyst Performance and Selectivity

    The 1,1-dimethylethyl (tert-butyl) group is one of the most widely used bulky substituents in catalyst and ligand design. Its significant steric hindrance can profoundly impact the performance and selectivity of a catalyst. In catalysts derived from dichloro(tert-butyl)methylsilane, this bulky group can:

    Create a defined steric pocket around the metal center: This can control the access of substrates to the active site, leading to enhanced regioselectivity and stereoselectivity. For example, in alkylation reactions of phenols, the selectivity towards the para-substituted product is often enhanced by using bulky catalysts. researchgate.netresearchgate.net

    Promote reductive elimination: The steric pressure exerted by the tert-butyl group can facilitate the final step in many cross-coupling reactions, leading to faster catalyst turnover.

    Stabilize low-coordinate metal centers: The bulkiness of the ligand can prevent the coordination of additional ligands, thus stabilizing highly reactive, low-coordinate species that are often the active catalysts.

    Influence catalyst stability: In some cases, the bulky group can protect the metal center from decomposition pathways, leading to a more robust and longer-lasting catalyst. Research on Fe-PNP pincer complexes has shown that the t-butyl groups on the phosphorus atoms help stabilize the active dihydride species in CO₂ hydrogenation. mdpi.com

    The following table summarizes the observed effects of bulky groups on catalyst performance in various reactions.

    Reaction TypeCatalyst SystemEffect of Bulky GroupReference
    Alkylation of PhenolZeolite and other solid acidsIncreased selectivity for 4-tert-butyl-phenol researchgate.netmdpi.com
    CO₂ HydrogenationFe-PNP pincer complexStabilization of the active dihydride species mdpi.com
    Alkylation of PhenolMolybdate- and tungstate-promoted zirconiaGood substrate conversion and excellent product selectivity researchgate.net

    Q & A

    Q. What are the optimal methods for synthesizing Silane, dichloro(1,1-dimethylethyl)methyl- with high purity in laboratory settings?

    Synthesis typically involves reacting tert-butylmethylsilanol with hydrochloric acid under anhydrous conditions. A reflux setup with inert gas (e.g., nitrogen) is recommended to minimize hydrolysis. Purification via fractional distillation under reduced pressure ensures removal of byproducts like chlorinated hydrocarbons. Analytical techniques such as NMR and GC-MS should confirm purity (>98%) and structural integrity .

    Q. What precautions are critical for handling and storing Silane, dichloro(1,1-dimethylethyl)methyl- to prevent degradation?

    Store in sealed, moisture-resistant containers under nitrogen or argon at temperatures below 25°C. Use desiccants (e.g., molecular sieves) to absorb residual moisture. Handle in a fume hood with PPE (gloves, goggles) due to its reactivity with water, which releases HCl gas. Contaminated equipment should be rinsed with dry hexane before cleaning .

    Q. How can researchers verify the purity and stability of Silane, dichloro(1,1-dimethylethyl)methyl- during long-term storage?

    Regularly monitor purity via gas chromatography (GC) with flame ionization detection. Compare retention times against freshly synthesized batches. Stability tests under accelerated conditions (e.g., 40°C for 72 hours) can predict degradation rates. Hydrolysis byproducts like silanols are detectable via FT-IR (broad O-H stretches at 3200–3600 cm⁻¹) .

    Advanced Research Questions

    Q. How do solvent polarity and temperature influence the hydrolysis kinetics of Silane, dichloro(1,1-dimethylethyl)methyl-?

    Hydrolysis rates increase in polar aprotic solvents (e.g., DMF) due to enhanced solvation of the transition state. Kinetic studies using UV-Vis spectroscopy (monitoring Si-Cl bond cleavage at 250–300 nm) reveal a second-order dependence on water concentration. Lower temperatures (<0°C) significantly slow hydrolysis, enabling controlled silylation in sensitive reactions .

    Q. What strategies mitigate side reactions when using Silane, dichloro(1,1-dimethylethyl)methyl- as a protecting group for alcohols in multi-step syntheses?

    Optimize stoichiometry (1.2–1.5 equivalents of silane per hydroxyl group) to avoid over-silylation. Catalytic amounts of imidazole (0.1–0.3 equiv) accelerate reaction rates while reducing HCl byproduct accumulation. For sterically hindered alcohols, pre-activation with TBAF (tetrabutylammonium fluoride) improves efficiency .

    Q. How can researchers resolve contradictions in reported reactivity of Silane, dichloro(1,1-dimethylethyl)methyl- toward primary vs. tertiary alcohols?

    Competitive kinetic experiments using equimolar mixtures of primary (e.g., benzyl alcohol) and tertiary (e.g., cholesterol) alcohols under identical conditions (e.g., THF, 25°C) clarify selectivity. HPLC analysis quantifies silylation efficiency. Tertiary alcohols often require longer reaction times (24–48 hours) due to steric hindrance .

    Q. What analytical techniques are most effective for characterizing byproducts formed during silylation with Silane, dichloro(1,1-dimethylethyl)methyl-?

    High-resolution mass spectrometry (HRMS) identifies chlorinated siloxane dimers (e.g., [(t-Bu)(Me)Si-O-Si(Me)(t-Bu)]). X-ray crystallography confirms unexpected adducts, while ²⁹Si NMR distinguishes silicon environments (δ −10 to −20 ppm for silyl ethers vs. δ −50 ppm for unreacted silane) .

    Q. How does the steric bulk of Silane, dichloro(1,1-dimethylethyl)methyl- compare to analogous silyl chlorides in protecting sensitive functional groups?

    Molecular modeling (DFT calculations) quantifies steric parameters (Tolman cone angles). Experimental comparisons with TBDMSCl (tert-butyldimethylsilyl chloride) show that the tert-butyl group in Silane, dichloro(1,1-dimethylethyl)methyl- increases steric hindrance by ~15%, reducing reactivity toward bulky substrates but enhancing selectivity .

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